7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a bromine atom at the 7th position and a methyl group at the 3rd position further defines its unique chemical identity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: Further cyclization can occur to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of polar aprotic solvents and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as pyrazolopyridine oxides.
Reduction Products: Dehalogenated or reduced forms of the compound.
Scientific Research Applications
7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is studied for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It serves as a molecular probe to study various biological processes and interactions at the cellular level.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazolopyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound can interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .
Comparison with Similar Compounds
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Similar in structure but with a methoxy group instead of a methyl group.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-3-9-7(8)6(5)11-10-4/h2-3H,1H3,(H,10,11) |
InChI Key |
CRBRNSVYFMXNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=NN1)Br |
Origin of Product |
United States |
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